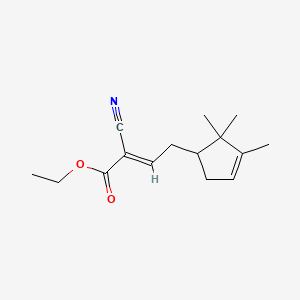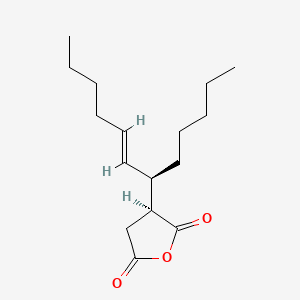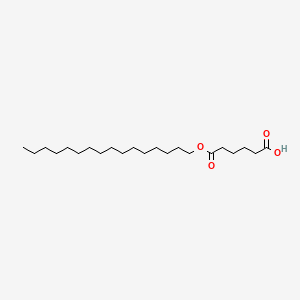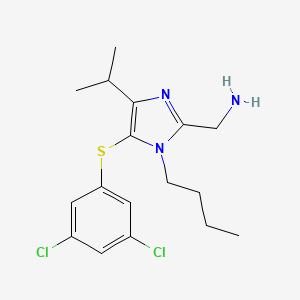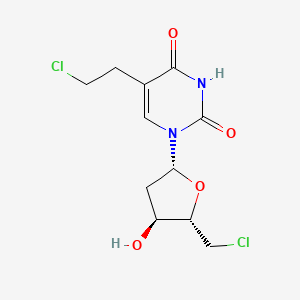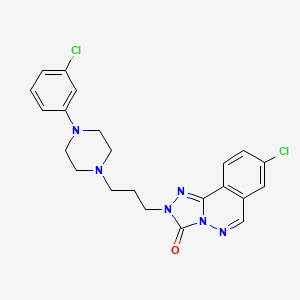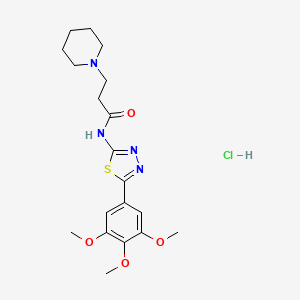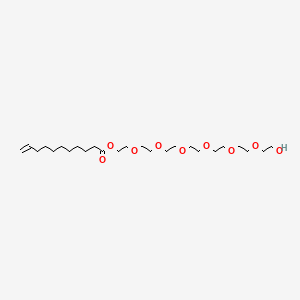![molecular formula C14H13N3O4 B12692007 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid CAS No. 85237-57-6](/img/structure/B12692007.png)
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid is a complex organic compound with the molecular formula C14H13N3O4 This compound is characterized by the presence of amino and hydroxy functional groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-hydroxybenzoic acid and 2-amino-5-hydroxybenzoic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-amino-4-hydroxybenzoic acid and 2-amino-5-hydroxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation and oxidative stress.
相似化合物的比较
Similar Compounds
2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the additional amino and hydroxybenzoyl groups.
3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the additional amino and hydroxybenzoyl groups.
2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of the hydroxybenzoyl group.
Uniqueness
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid is unique due to the presence of both amino and hydroxybenzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
85237-57-6 |
|---|---|
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
2-amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O4/c15-10-3-2-8(6-9(10)14(20)21)17-13(19)7-1-4-12(18)11(16)5-7/h1-6,18H,15-16H2,(H,17,19)(H,20,21) |
InChI 键 |
RGWHLIHIFDDLTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)N)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


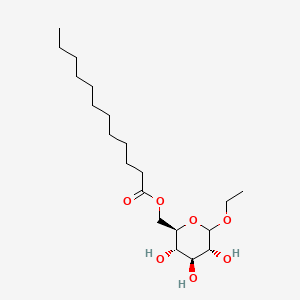

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
